1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and an ethoxymethyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole involves several steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core. The ethoxymethyl group can be introduced via alkylation reactions using ethoxymethyl halides under basic conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole has a wide range of scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The ethoxymethyl group contributes to the compound’s solubility and bioavailability. These structural features enable the compound to modulate enzyme activities and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-5-(ethoxymethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole: The presence of a methoxymethyl group instead of an ethoxymethyl group can affect the compound’s solubility and reactivity.
1-(Difluoromethyl)-5-(ethoxymethyl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(difluoromethyl)-5-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c1-2-12-5-6-3-4-10-11(6)7(8)9/h3-4,7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGXAMWYULDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=NN1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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